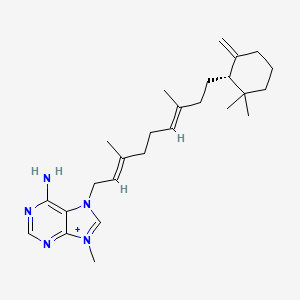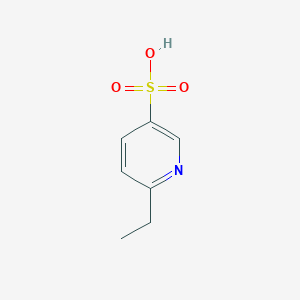
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Méthodes De Préparation
The synthesis of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 2-phenylethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol.
Catalysts and Reagents: Catalysts like iridium or palladium complexes may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylethylamino groups can undergo substitution reactions, leading to the formation of various derivatives. Reagents like halogens or alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone involves several molecular targets and pathways:
Molecular Targets: The compound targets essential cellular proteins, including kinases, topoisomerases, and telomerases, which are crucial for cancer cell viability.
Pathways: It interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 1,4-dihydroxyanthraquinone (quinizarin), 1,8-dihydroxyanthraquinone (dantron), and 1,5-dihydroxyanthraquinone (anthrarufin).
Uniqueness: The presence of phenylethylamino groups distinguishes it from other anthraquinones, imparting unique biological activities and potential therapeutic applications. Its ability to target multiple cellular pathways makes it a promising candidate for further research and development.
Propriétés
Numéro CAS |
69657-89-2 |
|---|---|
Formule moléculaire |
C30H26N2O4 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c33-23-13-14-24(34)28-27(23)29(35)25-21(31-17-15-19-7-3-1-4-8-19)11-12-22(26(25)30(28)36)32-18-16-20-9-5-2-6-10-20/h1-14,31-34H,15-18H2 |
Clé InChI |
IKXIPGSVTFBDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)




![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)







